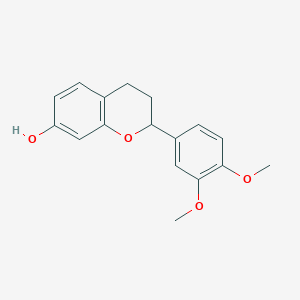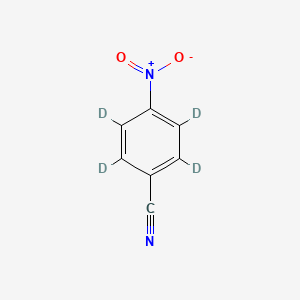
Linoleyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleyl acetate is an organic compound with the molecular formula C20H36O2. It is an ester formed from linoleyl alcohol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Linoleyl acetate can be synthesized through the esterification of linoleyl alcohol with acetic acid. The reaction typically requires an acidic catalyst to proceed efficiently. Industrial production methods often involve the use of supercritical carbon dioxide as a solvent to enhance the reaction rate and yield .
Chemical Reactions Analysis
Linoleyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to linoleyl alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Linoleyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in skin care and wound healing.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor
Mechanism of Action
Linoleyl acetate can be compared with other similar compounds such as linalyl acetate and geranyl acetate. While all these compounds are esters and share some common properties, this compound is unique due to its specific molecular structure and the presence of conjugated double bonds. This structural feature contributes to its distinct chemical reactivity and biological activities .
Comparison with Similar Compounds
- Linalyl acetate
- Geranyl acetate
- Citronellyl acetate
Linoleyl acetate stands out for its unique combination of chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H36O2 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
[(9E,12E)-octadeca-9,12-dienyl] acetate |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7+,11-10+ |
InChI Key |
KFXARGMQYWECBV-ZDVGBALWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



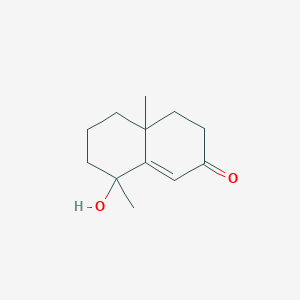
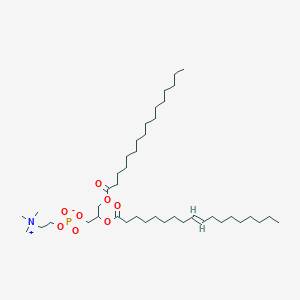
![[5-[2-(6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B12322029.png)
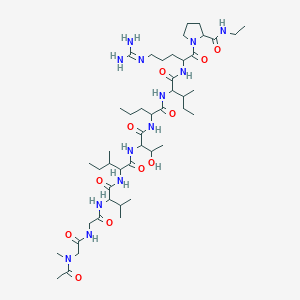
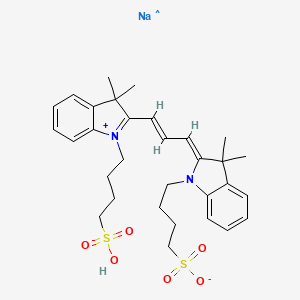
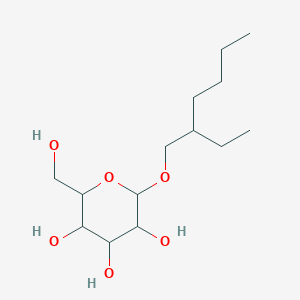
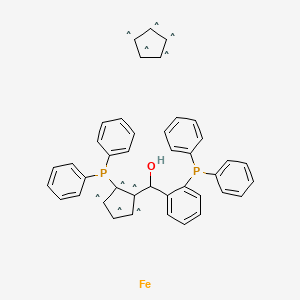
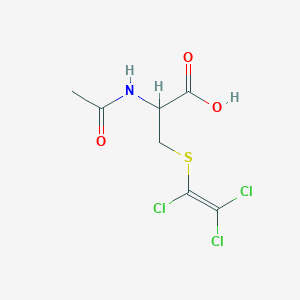
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)

